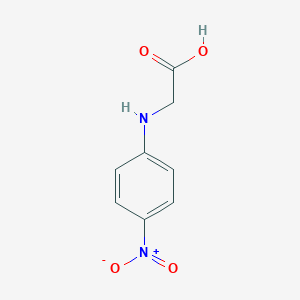

Glycine, N-(4-nitrophenyl)-

Description

Contextual Significance of N-Substituted Glycine (B1666218) Derivatives in Advanced Chemical Research

N-substituted glycine derivatives represent a crucial class of compounds in advanced chemical research, primarily due to their role as precursors to more complex molecular architectures. These derivatives are fundamental to the synthesis of unnatural amino acids, which are invaluable tools for probing biological systems and developing novel therapeutic agents. The modification of the nitrogen atom in glycine allows for the introduction of a wide array of functional groups, leading to diverse physicochemical properties and biological activities.

One of the most significant applications of N-substituted glycines is in the field of peptidomimetics, which are compounds that mimic the structure and function of peptides. A notable class of peptidomimetics derived from N-substituted glycines are peptoids, or oligo-N-substituted glycines. Peptoids are resistant to proteolytic degradation, a major drawback of natural peptides as therapeutic agents, and their synthesis is readily automated, allowing for the rapid generation of large libraries for drug discovery. The ability to introduce diverse side chains via the N-substituent provides a powerful tool for modulating the structure and function of these peptide mimics.

Historical Perspective on the Study of N-(4-nitrophenyl)glycine and Related Structural Motifs

The synthesis of related structures, such as N-(4-nitrophenyl) derivatives of other amino acids and the use of p-nitrophenyl esters in peptide synthesis, became more common in the mid-20th century. researchgate.net For instance, the synthesis of N-benzyloxycarbonyl glycine p-nitrophenyl ester is a well-established method in peptide chemistry. prepchem.com The preparation of Glycine, N-(4-nitrophenyl)- itself can be achieved through methods like the reaction of 1-fluoro-4-nitrobenzene (B44160) with glycine. The compound's presence in chemical databases with a create date in the early 21st century suggests its more recent and growing importance as a commercially available research chemical. nih.gov

Fundamental Role in Synthetic Organic Chemistry and Chemical Biology Investigations

In synthetic organic chemistry, Glycine, N-(4-nitrophenyl)- serves as a versatile intermediate for the construction of a variety of more complex molecules. The presence of both a carboxylic acid and a secondary amine allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This compound and its derivatives are often used in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, derivatives of N-aryl glycines are used in the synthesis of quinoxalines, which have shown potential as anti-HIV agents. open.ac.uk

In the realm of chemical biology, Glycine, N-(4-nitrophenyl)- and its analogs are employed as building blocks for creating probes to study biological processes. frontiersin.org The nitrophenyl group can act as a chromophore, facilitating the detection and quantification of enzymatic reactions. nih.gov For instance, the cleavage of a bond attached to the nitrophenyl group can lead to a colorimetric change, which is a common strategy in enzyme assays. Furthermore, the ability to incorporate this moiety into larger molecules allows for the systematic investigation of structure-activity relationships in bioactive compounds. The compound has also been used in the development of "caged" compounds, where a bioactive molecule is rendered inert by the attachment of a photolabile group, such as a nitrophenyl derivative, which can then be removed with light to release the active compound in a spatially and temporally controlled manner. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for Glycine, N-(4-nitrophenyl)-.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8N2O4 | PubChem nih.gov |

| Molecular Weight | 196.16 g/mol | PubChem nih.gov |

| Appearance | Yellow crystalline powder | Solubility of Things solubilityofthings.com |

| IUPAC Name | 2-(4-nitroanilino)acetic acid | PubChem nih.gov |

| CAS Number | 619-91-0 | PubChem nih.gov |

Spectral Data

| Technique | Data Highlights | Source |

|---|---|---|

| ¹H NMR | Data available on PubChem, recorded on a Varian A-60D. | PubChem nih.gov |

| ¹³C NMR | Spectral data for related compounds suggests characteristic peaks for aromatic carbons and the glycine backbone. | The Royal Society of Chemistry rsc.org |

| IR Spectroscopy | FTIR spectrum available (KBr wafer). | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRZHSVFAGKMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060712 | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-91-0 | |

| Record name | N-(4-Nitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-nitrophenyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 4 Nitrophenyl Glycine and Its Analogues

Strategies for N-Arylation of Glycine (B1666218) and its Esters

The direct attachment of an aryl group to the nitrogen atom of glycine or its esters is a primary challenge in the synthesis of N-aryl amino acids. Several effective strategies have been developed to achieve this transformation.

Amide Bond Formation Routes

A common approach to forming the N-aryl bond in N-(4-nitrophenyl)glycine involves the formation of an amide bond, which can be achieved through various coupling methods. One direct method is the reaction of a glycine derivative with an activated nitro-substituted aromatic compound.

For instance, the synthesis of N-(4-nitrophenyl)glycine can be accomplished by reacting 1-fluoro-4-nitrobenzene (B44160) with glycine. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nitro group, which activates the aryl ring towards nucleophilic attack by the amino group of glycine. Microwave-assisted synthesis has also been shown to be an effective method for the N-arylation of amino acids, including the reaction of glycine with halogenobenzenes. chemsociety.org.ng

Another versatile method involves the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. While not a direct N-arylation of glycine itself, this method is crucial for creating more complex analogues. For example, coupling reactions of ethyl glycinate (B8599266) with various anilines, such as 4-nitroaniline (B120555), have been used to synthesize amide derivatives. semanticscholar.org These reactions often employ carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid group. researchgate.net

The table below summarizes representative amide bond formation reactions for the synthesis of N-(4-nitrophenyl)glycine and its analogues.

| Reactant 1 | Reactant 2 | Coupling Method/Reagents | Product | Reference |

| 1-fluoro-4-nitrobenzene | Glycine | Nucleophilic Aromatic Substitution | N-(4-nitrophenyl)glycine | |

| Ethyl glycinate | 4-nitroaniline | Reflux in ethanol | 2-amino-N-(4-nitrophenyl)acetamide | semanticscholar.org |

| Chloroacetyl chloride | 4-nitroaniline | - | 2-chloro-N-(4-nitrophenyl)acetamide | rsc.org |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Nitroarenes

A powerful and more recent strategy for the synthesis of nitroaryl-substituted amino acids is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). arkat-usa.orgumich.edu This method allows for the direct C-H functionalization of nitroarenes. In this two-stage process, a nucleophile, such as a carbanion derived from a protected glycine ester, adds to the electron-deficient nitroarene at a position ortho or para to the nitro group, forming a σH adduct. arkat-usa.org This intermediate is then oxidized by an external oxidant to yield the final product. arkat-usa.org

This approach has been successfully applied to the synthesis of various nitroaryl derivatives of glycine. arkat-usa.org For example, the carbanion of ethyl N-(1,3-dithiolan-2-ylidene)glycinate can add to nitroarenes, and subsequent oxidation leads to the corresponding α-nitroarylated glycine derivatives. arkat-usa.org A key advantage of the ONSH reaction is its ability to introduce substituents onto the aromatic ring without the need for a pre-existing leaving group, offering a more atom-economical route. arkat-usa.orgthieme-connect.com

The following table presents examples of ONSH reactions for the synthesis of N-(4-nitrophenyl)glycine precursors.

| Nitroarene | Glycine Derivative | Oxidant | Product Type | Reference |

| Nitrobenzene | Ethyl N-(1,3-dithiolan-2-ylidene)glycinate | DDQ | α-(nitroaryl)glycinate | arkat-usa.org |

| 4-Fluoronitrobenzene | Diethyl phosphoglycinate imine | KMnO4 | α-(o-nitroaryl)phosphoglycine | thieme-connect.com |

Reductive Amination Approaches with Glyoxylic Acid

Reductive amination is a versatile method for the formation of C-N bonds and can be employed for the synthesis of N-substituted glycine derivatives. organic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(4-nitrophenyl)glycine, a reductive amination can be envisioned between glyoxylic acid and 4-nitroaniline. The initial reaction would form an imine, which is then reduced to yield the target molecule. Various reducing agents can be used for this transformation, including sodium borohydride (B1222165) and its derivatives. organic-chemistry.org The direct reductive amination of glyoxylic acid has been explored for the synthesis of glycine itself, and this principle can be extended to substituted anilines. d-nb.infogoogle.com

While direct examples for N-(4-nitrophenyl)glycine are less common in the literature, the general applicability of reductive amination makes it a viable synthetic route. univ-rennes1.fr The reaction conditions, such as the choice of reducing agent and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org

Enantioselective Synthesis of α-Amino Acid Derivatives Utilizing N-(4-nitrophenyl)glycine Scaffolds

The development of enantioselective methods for the synthesis of α-amino acids is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry. N-(4-nitrophenyl)glycine scaffolds have proven to be valuable starting materials in the asymmetric synthesis of more complex α-amino acid derivatives.

Tandem Catalytic Protocols (e.g., Palladium and Isothiourea Relay Catalysis)

Recent advances in catalysis have led to the development of powerful tandem catalytic protocols that can generate chiral α-amino acids with high enantioselectivity. While specific examples utilizing N-(4-nitrophenyl)glycine are emerging, the principles of these protocols are applicable. For instance, palladium-catalyzed N-arylation can be combined with other catalytic processes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for N-arylation, though it often requires careful control of reaction conditions to be compatible with sensitive functional groups. nih.gov

Chiral Auxiliary-Promoted Diastereoselective Additions

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. This has been successfully applied in the context of ONSH reactions for the synthesis of enantiomerically enriched nitroarylglycines. arkat-usa.org

By using protected glycine esters of chiral alcohols, such as (-)-menthol, the addition of the resulting carbanions to nitroaromatic rings can proceed with moderate to high diastereoselectivity. arkat-usa.org The chiral auxiliary effectively biases the approach of the nucleophile to the nitroarene, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched α-amino acid derivative.

The table below illustrates the use of chiral auxiliaries in the diastereoselective synthesis of nitroarylglycine derivatives.

| Glycine Derivative with Chiral Auxiliary | Nitroarene | Diastereomeric Ratio | Product Type | Reference |

| N-Boc-glycine-(-)-menthol ester | Nitrobenzene | Moderate | Enantiomerically enriched nitroarylglycine | arkat-usa.org |

| N-Boc-glycine-(-)-8-phenylmenthol ester | Nitrobenzene | High | Enantiomerically enriched nitroarylglycine | arkat-usa.org |

Green Chemistry Approaches in N-Substituted Glycine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-substituted glycine derivatives to minimize environmental impact and enhance safety. These approaches prioritize the use of non-toxic solvents, renewable materials, and energy-efficient conditions.

A significant green methodology involves the use of water as a solvent, circumventing the need for hazardous organic solvents like dichloromethane, benzene (B151609), or toluene (B28343) which have been traditionally used. nih.gov Research has demonstrated a safe and efficient synthesis of various aliphatic N-substituted glycine derivatives by reacting different alkyl amines with chloroacetic acid in water. nih.govacs.org This method not only avoids toxic solvents but also simplifies the reaction setup, proceeding for 24 hours in an ice bath. acs.org The resulting products, such as N-propylglycine and N-octylglycine, are valuable for studying properties like lipophilicity and their potential bioactivity. nih.govnih.gov

Another innovative green approach is the use of heterogeneous photocatalysis. An environmentally benign cross-dehydrogenative coupling between N-aryl glycine analogues and indoles has been achieved using mesoporous graphitic carbon nitride (mpg-CN) as a metal-free, recyclable photocatalyst. acs.org This process operates in a green reaction medium and relies on visible light and molecular oxygen, highlighting a sustainable pathway for C-H functionalization to produce complex non-proteinogenic α-amino acids. acs.org The catalyst's reusability is a key advantage, reducing waste and cost.

Furthermore, the development of solid heterogeneous catalysts from renewable resources represents another facet of green synthesis. A silica-imidazole solid catalyst, produced by immobilizing sodium silicate (B1173343) from rice husk ash, has been successfully used to synthesize N-glycine derivatives. ajgreenchem.com This method involves the reaction of a Schiff base with α-chloroacetic acid over the solid catalyst, achieving high yields of approximately 90% under optimized conditions. ajgreenchem.com The use of a catalyst derived from an agricultural byproduct like rice husk adds to the sustainability of the process.

Table 1: Overview of Green Synthesis Methodologies for N-Substituted Glycines

| Methodology | Key Features | Catalyst/Reagent | Solvent | Example Products | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Avoids toxic organic solvents; simple procedure. | Alkyl amine, Chloroacetic acid | Water | Aliphatic N-substituted glycines (e.g., N-propylglycine, N-octylglycine) | acs.org, nih.gov |

| Photoredox Cross-Dehydrogenative Coupling | Metal-free, recyclable catalyst; uses visible light and O₂. | Mesoporous graphitic carbon nitride (mpg-CN) | Green solvents | Indole-decorated N-aryl glycine derivatives | acs.org |

| Solid-State Catalysis | Heterogeneous catalyst from renewable resource (rice husk). | Silica-Imidazole solid catalyst | Toluene | N-(α-chlorobenzyl)-N-phenylglycine derivatives | ajgreenchem.com |

Optimization and Process Development in N-(4-nitrophenyl)glycine Synthesis

The optimization of synthetic routes for N-(4-nitrophenyl)glycine and its analogues is crucial for improving yield, purity, and scalability, making the processes more viable for industrial application. Development efforts focus on reaction conditions, catalyst systems, and purification methods.

A key method for synthesizing N-(4-nitrophenyl)glycine involves the nucleophilic aromatic substitution reaction between glycine and 1-fluoro-4-nitrobenzene. An optimized one-pot methodology has been developed that allows for the high-yield (approximately 90%) synthesis of various nitro derivatives. conicet.gov.ar This process involves reacting amino acids, such as glycine, or their methyl esters with 1-fluoro-4-nitrobenzene. conicet.gov.ar The optimization of reaction parameters is critical. For the related synthesis of N-(2,4-dinitrophenyl)glycine from 2,4-dinitrofluorobenzene, maintaining a pH greater than 9 is essential to deprotonate the amino group of glycine, thereby enhancing its nucleophilicity. Concurrently, controlling the temperature between 40–60°C helps to prevent side reactions.

For more complex N-substituted glycine oligomers, known as peptoids, which contain nitroaromatic monomers, microwave-assisted synthesis has been shown to be beneficial. Careful optimization of microwave heating, for instance, by extending the heating time to one hour at a reduced temperature of 60°C, significantly improved the crude purity of the resulting peptoid nonamers. nih.gov

Process development also extends to the purification stages. For precursors used in labeling studies, such as N-succinimidyl 4-(tri-n-butylstannyl) benzoate, flash chromatography is a critical step for purification. iaea.org Similarly, for peptoids containing nitroaromatic units, purification to homogeneity (>95%) is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov These purification strategies are essential for isolating the final product with the high degree of purity required for subsequent applications.

Table 2: Parameters for Optimization in N-(4-nitrophenyl)glycine and Analogue Synthesis

| Parameter | Optimization Strategy | Effect on Synthesis | Example Application | Reference |

|---|---|---|---|---|

| pH Control | Maintain alkaline conditions (pH > 9). | Enhances nucleophilicity of glycine's amino group. | Synthesis of N-(2,4-dinitrophenyl)glycine | |

| Temperature | Control reaction temperature (e.g., 40–60°C). | Avoids side reactions and decomposition. | Synthesis of N-(2,4-dinitrophenyl)glycine | |

| Reaction Method | Use of microwave (µW) heating with adjusted time and temperature. | Improves crude purity and reaction efficiency. | Solid-phase synthesis of peptoids with nitroaromatic monomers | nih.gov |

| Reaction Type | Development of one-pot methodologies. | Increases overall yield (to ~90%) and simplifies the process. | Synthesis of N-(2-nitrophenyl)-aminoacids | conicet.gov.ar |

| Purification | Flash chromatography or preparative RP-HPLC. | Achieves high purity (>95%) of the final product. | Purification of peptoids and synthetic precursors | iaea.org, nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of Glycine, N 4 Nitrophenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a definitive assignment of the protons and carbons in Glycine (B1666218), N-(4-nitrophenyl)- can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For Glycine, N-(4-nitrophenyl)-, the spectrum typically exhibits signals corresponding to the aromatic protons of the nitrophenyl group, the methylene (B1212753) protons of the glycine moiety, and the amine proton.

The aromatic protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their coupling to each other. Protons adjacent to the electron-withdrawing nitro group are expected to resonate at a higher chemical shift (further downfield) compared to the protons adjacent to the amino group. The methylene protons of the glycine unit usually appear as a singlet, while the amine proton signal can vary in its chemical shift and may be broad.

Table 1: ¹H NMR Chemical Shift Assignments for Glycine, N-(4-nitrophenyl)-

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (adjacent to -NO₂) | ~8.15 | d |

| Aromatic Protons (adjacent to -NH) | ~6.70 | d |

| Methylene Protons (-CH₂-) | ~4.05 | s |

| Amine Proton (-NH-) | Variable | br s |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis. The carboxylic acid proton is often not observed due to exchange with deuterated solvents.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org The spectrum of Glycine, N-(4-nitrophenyl)- will show distinct signals for the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

The carbon atoms of the aromatic ring will appear in the downfield region (typically 110-150 ppm). The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the nitrogen of the glycine moiety (C-NH) are significantly deshielded. The carbonyl carbon of the carboxylic acid group is expected to have the highest chemical shift, often appearing above 170 ppm. libretexts.org

Table 2: ¹³C NMR Chemical Shift Assignments for Glycine, N-(4-nitrophenyl)-

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | ~171 |

| Aromatic Carbon (C-NO₂) | ~150 |

| Aromatic Carbon (C-NH) | ~145 |

| Aromatic Carbons (CH) | ~126, ~112 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To unambiguously confirm the structural assignments made from 1D NMR, 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. emerypharma.com In Glycine, N-(4-nitrophenyl)-, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the nitrophenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.eduyoutube.com This is invaluable for definitively assigning the signals of the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.

Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Glycine, N-(4-nitrophenyl)- displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching : A band corresponding to the N-H stretch of the secondary amine is typically observed in the region of 3300-3400 cm⁻¹.

O-H Stretching : The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. libretexts.org

C-H Stretching : Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. vscht.cz

C=O Stretching : The carbonyl stretch of the carboxylic acid is a strong, sharp band typically found around 1700-1750 cm⁻¹. libretexts.org

NO₂ Stretching : The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. researchgate.net

C=C Stretching : Aromatic ring C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹. libretexts.org

C-N Stretching : The C-N stretching vibration can be observed in the fingerprint region, typically between 1200-1350 cm⁻¹.

Table 3: FT-IR Band Assignments for Glycine, N-(4-nitrophenyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1330 | Symmetric NO₂ Stretch | Nitro Group |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of Glycine, N-(4-nitrophenyl)- would be expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring. ualberta.camdpi.com The symmetric stretching of the nitro group, often weak in the IR spectrum, can be a prominent feature in the Raman spectrum. cdnsciencepub.com Similarly, the breathing modes of the aromatic ring are typically strong in the Raman spectrum. researchgate.net This technique can be particularly useful for studying the molecule in aqueous solutions. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of "Glycine, N-(4-nitrophenyl)-" providing precise molecular weight determination and insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous identification of "Glycine, N-(4-nitrophenyl)-" by providing its exact mass. The computed monoisotopic mass of "Glycine, N-(4-nitrophenyl)-" (C8H8N2O4) is 196.04840674 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, in the analysis of related compounds, HRMS has been used to confirm the elemental composition of synthesized molecules with high precision. acs.org

An example of HRMS application is in the study of N-acyl glycines, where high-resolution LC-MS is used for the initial identification of these compounds based on their accurate mass before proceeding to quantification. nih.govacs.org This two-step approach highlights the power of HRMS in complex sample analysis. nih.gov Furthermore, HRMS is essential in metabolic stability studies to identify potential biotransformation products. researchgate.net

The table below summarizes the key mass-to-charge ratio (m/z) values for "Glycine, N-(4-nitrophenyl)-" that would be expected in an HRMS analysis.

| Ion Species | Calculated m/z |

| [M+H]⁺ | 197.05568 |

| [M+Na]⁺ | 219.03763 |

| [M-H]⁻ | 195.04115 |

Note: These values are calculated based on the monoisotopic mass of the most common isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like "Glycine, N-(4-nitrophenyl)-". nih.gov ESI-MS typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.govlibretexts.org For "Glycine, N-(4-nitrophenyl)-", ESI-MS in positive ion mode would be expected to show a prominent protonated molecule [M+H]⁺ at an m/z of approximately 197.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 195.1.

The choice of solvent and pH can significantly influence the ESI-MS response. For instance, using a buffer like ammonium (B1175870) acetate (B1210297) can help in obtaining clean mass spectra by preventing the formation of sodium or potassium adducts. nih.gov ESI-MS is a versatile technique used in a wide range of applications, from the analysis of small molecules to the structural study of large biomolecules like proteins. researchgate.netcreative-proteomics.com The ability of ESI to generate multiply charged ions from large molecules extends the mass range of common mass analyzers. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. This technique is invaluable for the selective detection and quantification of "Glycine, N-(4-nitrophenyl)-" in complex matrices. In an LC-MS/MS experiment, the precursor ion corresponding to "Glycine, N-(4-nitrophenyl)-" (e.g., m/z 197.1 for [M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. researchgate.net The resulting fragment ions are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern.

The fragmentation of protonated amino acids often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov For "Glycine, N-(4-nitrophenyl)-", key fragmentation pathways would likely involve the cleavage of the bond between the glycine and the nitrophenyl moieties. Common fragment ions for glycine-containing compounds include the immonium ion of glycine and fragments resulting from the loss of the carboxyl group. nih.govosti.gov The fragmentation pattern is crucial for structural confirmation and for developing highly selective quantitative methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

The table below outlines a plausible fragmentation pattern for the [M+H]⁺ ion of "Glycine, N-(4-nitrophenyl)-".

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 197.1 | 151.1 | HCOOH (Formic Acid) |

| 197.1 | 138.1 | Glycine moiety |

| 197.1 | 122.1 | NO₂ + H₂O |

| 151.1 | 105.1 | NO₂ |

Note: The fragmentation pattern can be influenced by the collision energy and the specific instrumentation used.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy techniques provide valuable information about the electronic structure and conformation of "Glycine, N-(4-nitrophenyl)-".

UV-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Visible absorption spectrum of "Glycine, N-(4-nitrophenyl)-" is dominated by the electronic transitions of the 4-nitrophenyl chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group, and the non-bonding electrons on the amino nitrogen can participate in resonance with the benzene (B151609) ring. This leads to characteristic absorption bands in the UV region. A prominent absorption band is expected due to a π → π* transition within the aromatic system, which is often observed at high wavelengths. bohrium.com Another possible transition is an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group or the carboxyl group. ubbcluj.ro

In a related compound, 4-nitroaniline (B120555), the UV-Vis spectrum shows a strong absorption peak that shifts depending on the solvent and pH. researchgate.net For "Glycine, N-(4-nitrophenyl)-", the UV-Vis spectrum is anticipated to show a maximum absorption (λmax) in the UV region, likely influenced by the solvent polarity. The presence of the glycine substituent may cause a slight shift in the absorption maximum compared to 4-nitroaniline. For instance, a λmax of 334 nm has been reported for a similar ethyl-glycinate amide derivative. semanticscholar.org The absorption spectrum of glycine itself primarily occurs at lower wavelengths, below 220 nm. frontiersin.org

The table below summarizes the expected electronic transitions for "Glycine, N-(4-nitrophenyl)-".

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π → π | 4-Nitrophenyl | 250 - 400 |

| n → π | Nitro group, Carbonyl group | 200 - 300 |

Circular Dichroism (CD) Spectroscopy for Conformational Studies, particularly in peptoid structures incorporating nitrophenylglycine moieties

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformation of chiral molecules, particularly peptides and proteins. americanpeptidesociety.orgcreative-proteomics.com While "Glycine, N-(4-nitrophenyl)-" itself is not chiral, its incorporation into larger, chiral structures like peptoids (N-substituted glycine oligomers) allows for conformational analysis using CD spectroscopy. researchgate.net

The table below indicates the typical CD spectral regions and the structural information they can provide for peptoids containing nitrophenylglycine.

| Spectral Region | Wavelength Range (nm) | Structural Information |

| Far-UV | 190 - 250 | Peptoid backbone conformation (e.g., helix, sheet) |

| Near-UV | 250 - 350 | Local environment of the nitrophenyl chromophore |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis would be the primary method to unambiguously determine the solid-state structure of Glycine, N-(4-nitrophenyl)-. If data were available, this section would present key crystallographic parameters.

Expected Information:

Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Volume (V): The volume of the unit cell.

Z: The number of molecules per unit cell.

Calculated Density (ρ): The density of the crystal derived from the crystallographic data.

A data table, such as the one templated below, would typically be used to summarize this information.

Interactive Data Table: Crystal Data and Structure Refinement for Glycine, N-(4-nitrophenyl)-

| Parameter | Value (Data Not Available) |

| Chemical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used to identify crystalline phases and can confirm the bulk purity of a synthesized compound. It produces a characteristic diffraction pattern of peak intensities at specific diffraction angles (2θ).

Expected Information:

A description of the experimental setup (e.g., radiation source, wavelength).

A list of the most prominent diffraction peaks, presented as 2θ values and their relative intensities.

Comparison of the experimental pattern with a pattern calculated from single-crystal data, if available, to confirm phase identity.

Interactive Data Table: Prominent PXRD Peaks for Glycine, N-(4-nitrophenyl)-

| 2θ (°) (Data Not Available) | d-spacing (Å) (Data Not Available) | Relative Intensity (%) (Data Not Available) |

| N/A | N/A | N/A |

| N/A | N/A | N/A |

| N/A | N/A | N/A |

| N/A | N/A | N/A |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For a molecule like Glycine, N-(4-nitrophenyl)-, which contains a carboxylic acid group, a secondary amine, and a nitro group, hydrogen bonding is expected to be a dominant feature of its crystal packing.

Expected Information:

Intramolecular Interactions: Identification of any hydrogen bonds or other close contacts occurring within a single molecule, which would influence its conformation. For instance, a hydrogen bond between the amine proton and an oxygen of the nitro group could be possible.

Intermolecular Interactions: A detailed description of the hydrogen bonding network that links adjacent molecules. This would likely involve the carboxylic acid group acting as a hydrogen bond donor (O-H) and acceptor (C=O), and the amine group acting as a donor (N-H). These interactions could form chains, sheets, or more complex three-dimensional networks. The nitro group could also participate as a hydrogen bond acceptor.

A table listing the specific donor-acceptor pairs, their distances (D···A), and the D-H···A angles, which are used to classify the strength and geometry of the hydrogen bonds.

Interactive Data Table: Potential Hydrogen Bond Geometry for Glycine, N-(4-nitrophenyl)-

| D—H···A | D-H (Å) (Data Not Available) | H···A (Å) (Data Not Available) | D···A (Å) (Data Not Available) | ∠DHA (°) (Data Not Available) |

| e.g., N—H···O | N/A | N/A | N/A | N/A |

| e.g., O—H···O | N/A | N/A | N/A | N/A |

Computational and Theoretical Investigations of N 4 Nitrophenyl Glycine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. DFT methods are used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach is widely used to predict various molecular properties of N-(4-nitrophenyl)glycine, including its equilibrium geometry and vibrational modes.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles. These parameters define the molecule's 3D structure and are essential for understanding its stability and steric properties.

For molecules like N-(4-nitrophenyl)glycine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these parameters with high accuracy. The results are typically compared with experimental data from X-ray crystallography where available, although for many compounds, theoretical data provides the primary insight into their geometry. The optimized structure reveals the planarity between the phenyl ring and the glycine (B1666218) substituent, the orientation of the nitro group, and the conformation of the carboxylic acid group.

Table 1: Key Geometrical Parameters for Optimization

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C=O, N-O). | Indicates the strength and type of chemical bonds. Shorter bonds are typically stronger. Conjugation effects can also influence bond lengths. |

| Bond Angles (º) | The angle formed between three connected atoms (e.g., O-N-O, C-N-C). | Determines the molecule's local shape and is influenced by electron pair repulsion (VSEPR theory) and hybridization. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond, the bending of a C-O-H group, or the rocking of a CH₂ group.

By comparing the theoretically calculated vibrational spectrum with experimental data from FT-IR and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental values. For N-(4-nitrophenyl)glycine, this analysis would identify characteristic frequencies for the nitro group (NO₂) symmetric and asymmetric stretches, the carboxylic acid (COOH) vibrations, and the phenyl ring modes.

Table 2: Representative Vibrational Mode Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching of the amine N-H bond. |

| O-H Stretch | 2500-3300 (broad) | Stretching of the carboxylic acid O-H bond, often broadened by hydrogen bonding. |

| C=O Stretch | 1700-1760 | Stretching of the carbonyl group in the carboxylic acid. |

| NO₂ Asymmetric Stretch | 1500-1570 | Asymmetric stretching of the two N-O bonds in the nitro group. |

| NO₂ Symmetric Stretch | 1300-1370 | Symmetric stretching of the N-O bonds in the nitro group. |

| C-N Stretch | 1250-1350 | Stretching of the bond between the phenyl ring and the amine nitrogen. |

Geometrical Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

Electronic Structure and Reactivity Descriptors

Beyond geometry and vibrations, DFT is instrumental in exploring the electronic properties of a molecule, which are key to understanding its reactivity, stability, and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. Analysis of the spatial distribution of the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack, respectively. For N-(4-nitrophenyl)glycine, the HOMO is expected to be localized on the electron-rich amino-glycine portion and the phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group.

Table 3: Frontier Molecular Orbital Parameters

| Parameter | Formula | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates the molecule's electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A key indicator of chemical reactivity, optical properties, and kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In N-(4-nitrophenyl)glycine, these would be found around the oxygen atoms of the nitro and carboxyl groups.

Blue regions (positive potential) indicate electron-poor areas, which are prone to nucleophilic attack. These are typically located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the amine hydrogen.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap; molecules with a large gap are "harder."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it measures the polarizability and reactivity of a molecule. "Softer" molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or an electron acceptor.

These calculated parameters provide a comprehensive profile of the molecule's stability and reactive nature without reference to a specific reaction.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Table 5: List of Compound Names Mentioned

| Compound Name |

|---|

| N-(4-nitrophenyl)glycine |

| N-(4-nitrophenyl)acrylamide |

| 2-(4-nitroanilino)acetic acid |

| Benzene (B151609) |

| Fluorobenzene |

| Chlorobenzene |

| Bromobenzene |

| 1,3-dinitrobenzene |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrofluorobenzene |

| Liriodenine |

| Tetrasulfur tetranitride |

| TTF-chloranil |

| N-Phenylpyrrole |

Molecular Electrostatic Potential (MEP) Mapping and Charge Analysis (AIM)

Conformational Analysis and Potential Energy Surface (PES) Scanning

The conformational landscape of a molecule dictates its physical and chemical properties. For N-(4-nitrophenyl)glycine, theoretical methods are essential to explore its possible shapes and the energy associated with them. Conformational analysis involves identifying stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES).

A relaxed Potential Energy Surface (PES) scan is a common computational technique used to explore the conformational space of a molecule. uni-muenchen.dejoaquinbarroso.com This method involves systematically changing a specific geometric parameter, such as a dihedral angle, in predefined steps. At each step, the chosen parameter is held constant while the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.dejoaquinbarroso.com This process maps out an energy profile along the chosen coordinate, revealing energy minima corresponding to stable conformers and energy maxima corresponding to transition states. uni-muenchen.de For a molecule like N-(4-nitrophenyl)glycine, key dihedral angles that would be scanned include the bonds connecting the phenyl ring, the amine, and the glycine backbone.

While specific PES scan data for N-(4-nitrophenyl)glycine is not abundant in publicly available literature, studies on related molecules provide significant insight. For instance, the conformational preferences of peptoids (oligomers of N-substituted glycines) are heavily influenced by the nature of the N-substituent. wiley.com In peptoids with N-aryl side chains, significant energy barriers to rotation around the C-N bond can exist. wiley.com The introduction of bulky N-alkyl substituents tends to increase the population of the cis isomer of the tertiary amide bond. wiley.com

Furthermore, computational modeling and NMR spectroscopy on a pentamer of (S)-N-[1-(p-nitrophenylethyl)]glycine, a closely related structure, revealed that the major species in solution is a right-handed helix with all cis-amide bonds. pnas.orgnih.gov This suggests that the p-nitrophenyl group can induce a regular, repeating conformation. pnas.orgnih.gov Theoretical studies on simple amino acids like glycine and its derivatives also highlight the importance of intramolecular interactions in determining conformational preferences. usp.br These studies form the basis for understanding the more complex conformational behavior of N-(4-nitrophenyl)glycine.

Table 1: Key Dihedral Angles for PES Scan of N-(4-nitrophenyl)glycine This table is illustrative and based on the general structure of the molecule.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C-C-N-C | Rotation around the aniline (B41778) C-N bond |

| τ2 | C-N-C-C | Rotation around the glycine N-Cα bond |

| τ3 | N-C-C=O | Rotation around the glycine Cα-C bond (ψ) |

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Organic molecules with significant non-linear optical (NLO) properties have attracted considerable research interest for their potential applications in optical switching, data storage, and telecommunications. researchgate.net A common structural motif in NLO materials is a π-conjugated system linking an electron-donating group to an electron-accepting group. In N-(4-nitrophenyl)glycine, the phenyl ring acts as the conjugated bridge, the amino group (-NH-) is a potential donor, and the nitro group (-NO₂) is a strong electron acceptor. This "push-pull" character is a strong indicator of potential NLO activity.

The NLO response of a molecule is quantified by its hyperpolarizability (β). While direct experimental values for N-(4-nitrophenyl)glycine are not readily found, studies on analogous compounds are informative. For example, a Schiff base derived from 4-nitrobenzaldehyde (B150856) and glycine exhibited significant NLO properties. researchgate.netuobasrah.edu.iq Similarly, other push-pull molecules containing a p-nitrophenyl acceptor group have shown high first hyperpolarizability (β) values. nih.gov For instance, a 2,5-disubstituted tetrazole with a p-nitrophenyl acceptor and a 4-(N,N-diphenylamino)phenyl donor exhibited a β value many times higher than that of the standard NLO material, urea. nih.gov

Table 2: Calculated NLO Properties for Related Push-Pull Compounds

| Compound | Method | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Z-scan | 272 (effective χ⁽³⁾) |

| 2,5-disubstituted tetrazole with p-nitrophenyl acceptor | Hyper-Rayleigh Scattering | 252 (β_HRS) |

| p-Nitroaniline (for comparison) | Hyper-Rayleigh Scattering | 23 (β_HRS) |

| Urea (for comparison) | Calculation | 0.066 (β_tot) |

Note: The values presented are for structurally related molecules containing the p-nitrophenyl group, illustrating the potential for NLO activity. nih.govnitk.ac.in The specific type of hyperpolarizability measured or calculated is noted where available.

Molecular Dynamics Simulations in Theoretical Chemical Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular interactions, and thermodynamic properties over time. rsc.orgnih.gov

In the context of theoretical chemical studies of N-(4-nitrophenyl)glycine, MD simulations can be employed to:

Explore Conformational Space: While PES scanning maps static energy landscapes, MD simulations can model the dynamic transitions between different conformations in solution or other environments, providing a more realistic picture of the molecule's flexibility and preferred shapes. ebi.ac.ukebi.ac.uk

Study Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent. MD simulations explicitly model solvent molecules (like water), allowing for the detailed study of hydrogen bonding and other intermolecular interactions that affect the solubility and conformation of N-(4-nitrophenyl)glycine. rsc.org Studies on aqueous glycine solutions, for example, have used MD to investigate the aggregation of zwitterions and the structure of their hydration shells. rsc.org

Investigate Intermolecular Interactions: MD simulations are widely used to study the binding of a ligand to a receptor, such as an enzyme or protein. mdpi.com For a molecule like N-(4-nitrophenyl)glycine, simulations could be used to predict its binding mode and affinity to a biological target, which is a cornerstone of structure-based drug design. For instance, MD simulations have been used to compare the dynamic interactions of glycine-conjugated compounds with their target receptors. mdpi.com

Predict Material Properties: For larger systems, such as crystals or polymers containing N-(4-nitrophenyl)glycine as a monomer, MD simulations can help predict bulk properties like density, thermal stability, and mechanical strength. This is achieved by simulating a representative portion of the material and analyzing the collective behavior of the molecules.

The process typically involves generating an initial structure, placing it in a simulation box (often with solvent), minimizing the system's energy, and then running the simulation for a set period (from nanoseconds to microseconds) at a specific temperature and pressure. nih.gov The resulting trajectory provides a movie-like view of the molecular motion, which can be analyzed to extract a wealth of information. nih.gov

Chemical Reactivity and Mechanistic Studies of N 4 Nitrophenyl Glycine

Influence of the Nitro Group and Carboxylic Acid Group on Reactivity

The reactivity of N-(4-nitrophenyl)glycine is significantly governed by the electronic properties of its two primary functional groups: the electron-withdrawing nitro group and the acidic carboxylic acid group. solubilityofthings.com

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its effect through both resonance and inductive mechanisms. This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution. The presence of the nitro group also increases the acidity of the N-H proton of the glycine (B1666218) moiety compared to glycine itself. Furthermore, the nitro group enhances the reactivity of the molecule in reactions where the nitrophenyl moiety acts as a leaving group. cymitquimica.com For example, in the hydrolysis of related amides, the 4-nitroaniline (B120555) anion is a stable leaving group, facilitating the reaction. researchgate.net Studies on related nitroaromatic compounds, such as 4-nitrobenzyl chloride, have shown that the nitro group facilitates the abstraction of α-protons, leading to elimination reactions, although this can be hindered by steric effects from adjacent substituents. rsc.org

The carboxylic acid group (-COOH) is an acidic functional group that can be deprotonated to form a carboxylate anion. solubilityofthings.com Its presence allows for a range of reactions, most notably amide bond formation (coupling reactions) and esterification. In peptide synthesis, the carboxylic acid must be "activated" to facilitate nucleophilic attack by an amine, as direct reaction would simply result in an acid-base neutralization. umich.edu This activation converts the hydroxyl of the carboxyl group into a better leaving group. The reactivity of the carboxylic acid group can be influenced by pH; at higher pH values, it exists as the carboxylate, which is less reactive towards nucleophilic substitution. solubilityofthings.comcore.ac.uk The interplay between the acidic carboxylic acid and the basic secondary amine makes the molecule zwitterionic over a certain pH range.

Specific Reaction Mechanisms Involving the Glycine and Nitrophenyl Moieties

The distinct moieties of N-(4-nitrophenyl)glycine allow for a variety of specific reaction mechanisms.

Reactions of the Nitrophenyl Moiety:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, caused by the nitro group, makes it susceptible to nucleophilic attack, although this is less common than reactions involving the other functional groups.

Elimination Reactions: In related structures, such as N-[2-(p-nitrophenyl)ethyl]alkylammonium ions, the nitrophenyl group facilitates β-elimination reactions that proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. acs.org

Reactions of the Glycine Moiety:

Amide Bond Formation: The carboxylic acid is a key site for coupling reactions, typically with other amino acids or amines to form peptides or other amide derivatives. The mechanism involves the activation of the carboxyl group, for instance, by forming an O-acylisourea intermediate with a carbodiimide (B86325) reagent, which is then attacked by the amine nucleophile. umich.edu

Hydrolysis of Amides: The reverse reaction, the hydrolysis of an amide bond where N-(4-nitrophenyl)glycine is a component, can be catalyzed. For instance, the enzyme-catalyzed hydrolysis of N-(4-nitrophenyl)-butyramide proceeds via a two-step mechanism: an acylation step involving nucleophilic attack from a serine residue in the enzyme's active site to release 4-nitroaniline, followed by a hydrolysis step where a water molecule attacks the acyl-enzyme intermediate. researchgate.net

Hydrolysis Mechanisms and Kinetic Investigations of N-(4-nitrophenyl)glycine Esters

Esters of N-(4-nitrophenyl)glycine, particularly 4-nitrophenyl esters, are valuable substrates for studying reaction kinetics and mechanisms due to the chromophoric nature of the 4-nitrophenolate (B89219) leaving group, which allows for easy spectrophotometric monitoring of the reaction progress. nih.gov

The hydrolysis of these esters has been extensively investigated to understand catalysis by various agents, including enzymes, metal complexes, and small molecule catalysts. waikato.ac.nzekb.egebi.ac.uk Kinetic studies on the hydrolysis of phenyl and 4-nitrophenyl esters of glycine have been used to elucidate catalytic mechanisms. waikato.ac.nz For example, the alkaline hydrolysis of N-benzyloxycarbonylglycine 4-nitrophenyl ester has been studied under phase-transfer catalysis conditions. researchgate.net

Catalytic hydrolysis can proceed through several mechanisms:

General Base Catalysis: A base removes a proton from the attacking nucleophile (e.g., water), increasing its nucleophilicity. In the papain-catalyzed hydrolysis of N-benzyloxycarbonylglycine 4-nitrophenyl ester, an imidazole (B134444) side chain of a histidine residue acts as a general base, accepting a proton from the attacking water molecule in the transition state. nih.gov

Nucleophilic Catalysis: The catalyst itself acts as a nucleophile, attacking the ester to form a reactive intermediate, which is then hydrolyzed. For phenyl glycinate (B8599266) esters, imidazole can act as a nucleophilic catalyst, forming an acylimidazole intermediate. waikato.ac.nz

Metal Ion Catalysis: Metal ions can coordinate to the ester, polarizing the carbonyl group and making it more susceptible to nucleophilic attack. Studies with palladium(II) complexes and glycine methyl ester have shown that the coordinated ester is hydrolyzed much more efficiently. ekb.eg The proposed mechanism involves the rate-determining attack of a hydroxide (B78521) ion on the metal-coordinated ester. ekb.eg

Kinetic investigations provide data on reaction rates and the factors that influence them. For example, studies on the hydrolysis of various p-nitrophenyl esters by the enzyme EstOF4 have determined the Michaelis-Menten parameters, Vₘₐₓ and Kₘ, for different substrates.

Table 1: Kinetic Parameters for Hydrolysis of p-Nitrophenyl Esters by Esterase EstOF4 This table is based on data for various p-nitrophenyl esters and is included for illustrative purposes of kinetic investigations in this field.

Source: Adapted from data on p-nitrophenyl acylates. researchgate.net

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) (C2) | 0.82 | 2.15 | 2620 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 0.33 | 10.8 | 32700 |

| p-Nitrophenyl caprylate (C8) | 0.23 | 2.6 | 11300 |

The mechanism of hydrolysis can also be pH-dependent. For the related phenylsulfamate esters, the mechanism shifts from an associative Sₙ2(S) pathway in acidic conditions to a dissociative E1cB mechanism in neutral to alkaline solutions. rsc.org Such detailed mechanistic and kinetic studies are fundamental to understanding the chemical behavior of N-(4-nitrophenyl)glycine and its derivatives in chemical and biological systems.

Synthesis and Characterization of Derivatives, Analogues, and Structurally Modified N 4 Nitrophenyl Glycine

Exploration of Various N-Substituted Glycine (B1666218) Derivatives and their Synthetic Routes

The synthesis of N-substituted glycine derivatives, including N-aryl glycines, has been a significant area of research, driven by their potential as building blocks for peptidomimetics and other biologically active molecules. nih.gov Various synthetic strategies have been developed to access these compounds, ranging from classical methods to more modern, green chemistry approaches.

One common approach involves the reaction of a primary amine with a haloacetic acid or its ester. For instance, N-phenylglycine can be prepared by reacting aniline (B41778) with chloroacetic acid. prepchem.com This method is adaptable for a range of substituted anilines and other primary amines, allowing for the synthesis of a diverse library of N-substituted glycine derivatives.

More recent "green" synthetic methods have focused on using water as a solvent and avoiding toxic reagents. acs.org For example, a green synthesis of aliphatic N-substituted glycine derivatives with the general formula R–(NH)CH2–COOH has been reported, where R is a flexible and hydrophobic alkyl chain. acs.orgacs.org These reactions are often carried out in water, minimizing the environmental impact. acs.org

The characterization of these derivatives typically involves spectroscopic techniques such as FT-IR, mass spectrometry, and NMR (¹H and ¹³C) to confirm their chemical structures. acs.org Properties like melting point, solubility, and lipophilicity are also determined to understand their physicochemical characteristics. researchgate.net

Several studies have explored the synthesis of N-aryl glycine derivatives through various catalytic systems. A one-pot procedure for synthesizing substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been developed using a copper(II) chloride catalyst. researchgate.net Another novel approach utilizes a tetrazine catalytic system to facilitate the reaction between α-benzylthioglycine ester and electron-rich aromatics, yielding α-substituted glycine esters under mild conditions. rsc.org Furthermore, photoredox catalysis has been employed for the cross-dehydrogenative coupling of N-aryl glycines with indoles, providing an environmentally friendly route to indole-decorated glycine derivatives. nih.gov

The asymmetric synthesis of these derivatives is also of great interest. Organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters has been shown to be an effective method for the direct synthesis of N-alkylated arylglycinate esters with high yields and enantioselectivity. acs.org

Table 1: Examples of Synthetic Routes for N-Substituted Glycine Derivatives

| Derivative Type | Synthetic Method | Key Features |

| N-Aryl Glycines | Reaction of anilines with chloroacetic acid prepchem.com | Classical and versatile method. |

| Aliphatic N-Substituted Glycines | Reaction of primary amines with haloacetic acids in water acs.orgacs.org | Green chemistry approach, avoids toxic solvents. acs.org |

| Substituted N-Aryl Glycines | Rearrangement of 2-chloro-N-aryl acetamides with CuCl₂ catalyst researchgate.net | Efficient one-pot procedure. researchgate.net |

| α-Arylated N-Aryl Glycine Esters | Tetrazine-catalyzed reaction of α-benzylthioglycine ester with aromatics rsc.org | Novel catalytic system, mild reaction conditions. rsc.org |

| Indole-Decorated N-Aryl Glycines | Photoredox-mediated cross-dehydrogenative coupling nih.gov | Environmentally friendly, uses a recyclable photocatalyst. nih.gov |

| Chiral N-Alkyl Arylglycinates | Organocatalytic asymmetric transfer hydrogenation of imino esters acs.org | High yields and enantioselectivity. acs.org |

| Chiral Arylglycine Derivatives | Enantioselective C–H arylation of N-aryl glycine esters with aryl boric acids rsc.org | Direct C-H functionalization with a chiral Pd(II)-catalyst. rsc.org |

Synthesis and Properties of Phenylglycine and its Nitrated Analogues

Phenylglycine is a non-proteinogenic amino acid that serves as a crucial precursor for the synthesis of various derivatives, including its nitrated analogues. It can be synthesized through several methods, such as the Strecker synthesis from benzaldehyde (B42025) or the reductive amination of phenylglyoxylic acid. wikipedia.org Chemoenzymatic methods have also been developed, coupling the Strecker synthesis with a nitrilase reaction for the enantioselective synthesis of phenylglycine and its amide. frontiersin.org

The nitration of phenylglycine to produce N-(nitrophenyl)glycine derivatives introduces a nitro group onto the phenyl ring, significantly altering the electronic properties of the molecule. This modification is key to the synthesis of N-(4-nitrophenyl)glycine. The biosynthesis of phenylglycine-type amino acids, which often occurs in non-ribosomal peptide synthesis, has also been studied, shedding light on the natural pathways leading to these unusual amino acids. rsc.org

The properties of phenylglycine and its nitrated analogues are influenced by the substituents on the phenyl ring. For instance, the introduction of a nitro group, as in N-(4-nitrophenyl)glycine, increases the electron-withdrawing nature of the phenyl ring, which can affect its reactivity and interactions in biological systems.

Preparation of N-(4-nitrophenyl)glycine Hydrazide Derivatives

Hydrazide derivatives of N-(4-nitrophenyl)glycine are synthesized by reacting the corresponding ester of N-(4-nitrophenyl)glycine with hydrazine (B178648) hydrate. This reaction, known as hydrazinolysis, is a common method for converting esters to hydrazides. For example, the synthesis of N-(2-naphthalenyl)glycine hydrazide involves the refluxing of ethyl N-(2-naphthalenyl)glycinate with hydrazine hydrate. nih.gov A similar principle applies to the preparation of N-(4-nitrophenyl)glycine hydrazide.

These hydrazide derivatives can then be used as key intermediates in the synthesis of more complex molecules. For instance, they can be reacted with aldehydes or ketones to form hydrazones. nih.gov The synthesis of various glycine hydrazide analogues has been reported, with characterization confirming their structures via mass spectrometry and NMR. nih.gov

The synthesis of peptide C-terminal hydrazides can also be achieved using solid-phase peptide synthesis (SPPS). oup.com This involves using a hydrazine-functionalized resin, which, upon cleavage, yields the peptide hydrazide. oup.com

Investigation of 4-Nitrophenyl Esters of N-Protected Amino Acids

4-Nitrophenyl (p-nitrophenyl or PNP) esters of N-protected amino acids are highly valuable reagents in peptide synthesis. chemicalbook.comresearchgate.net They are considered "active esters" because the electron-withdrawing nitro group makes the ester carbonyl more susceptible to nucleophilic attack by the amino group of another amino acid, facilitating peptide bond formation. sci-hub.stsci-hub.se

The synthesis of these active esters typically involves reacting an N-protected amino acid with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com Alternatively, reagents like bis(4-nitrophenyl) carbonate can be used to prepare these activated esters. scientificlabs.co.ukthermofisher.kr Another method involves the reaction of N-protected amino acids with p-nitrophenyl chloroformate. sci-hub.st More recently, aryl 4-nitrosulfonates have been shown to be efficient reagents for this purpose. thieme-connect.com

These 4-nitrophenyl esters are often stable, crystalline solids, which makes them convenient to handle and store. chemicalbook.com Their use in peptide synthesis allows for the formation of peptide bonds under mild conditions, minimizing side reactions. sci-hub.st They have been successfully used in the synthesis of various di- and tripeptides. sci-hub.stthieme-connect.com Furthermore, 4-nitrophenyl activated esters have been found to be superior synthons for the indirect radiofluorination of biomolecules. rsc.org

Table 2: Common N-Protecting Groups and Reagents for 4-Nitrophenyl Ester Synthesis

| N-Protecting Group | Reagent for Esterification |

| N-Benzyloxycarbonyl (Cbz or Z) | p-Nitrophenol and DCC chemicalbook.com |

| N-tert-Butoxycarbonyl (Boc) | Aryl 4-nitrosulfonates thieme-connect.com |

| N-(9-Fluorenylmethoxycarbonyl) (Fmoc) | Aryl 4-nitrosulfonates thieme-connect.com |

Design and Synthesis of Peptoids Incorporating N-(4-nitrophenyl)ethylglycine

Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. pnas.orgnih.gov They are synthesized by a "submonomer" method on a solid support, which involves a two-step cycle of acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement with a primary amine. nih.govresearchgate.net This modular approach allows for the incorporation of a wide variety of side chains, including those derived from N-(4-nitrophenyl)ethylglycine. pnas.orgresearchgate.net

The incorporation of N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp) into peptoid sequences has been shown to influence their secondary structure. nih.govnih.gov Specifically, the presence of this para-nitro aromatic side chain can stabilize certain conformations, such as the "threaded loop" structure, by modulating intramolecular hydrogen bonds. nih.govnih.gov This contrasts with other nitroaromatic monomers, like the ortho-substituted analogue, which can destabilize such structures. nih.govnih.gov

The synthesis of peptoids containing N-aryl glycine monomers can be challenging due to the lower nucleophilicity of the corresponding anilines. However, methods have been developed to accelerate this reaction, such as the use of silver salts to facilitate the displacement step. researchgate.net The ability to incorporate diverse monomers like N-(4-nitrophenyl)ethylglycine into peptoids allows for the fine-tuning of their structure and function. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies based on Chemical Structure Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of N-(4-nitrophenyl)glycine, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

For example, in a series of glycine benzamides developed as agonists for the GPR139 receptor, SAR studies revealed that the nature and position of substituents on the benzamide (B126) aryl ring significantly affected potency. nih.gov While the core glycine structure was maintained, modifications to the terminal amide and the aryl ring led to the identification of potent and selective agonists. nih.gov

In the context of peptoids, SAR studies have shown that the incorporation of arylglycines can be used to control the conformation of the oligomer. nih.gov The use of N-aryl side chains, for instance, can enforce a preference for trans-amide bonds, leading to more stable and predictable secondary structures. acs.org This is a key consideration in the design of bioactive peptoids.

Quantitative structure-activity relationship (QSAR) models have also been developed for N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives as ACE inhibitors. scialert.net These models have shown that the inhibitory activity is strongly correlated with lipophilicity and the nature of substituents at the nitrogen atom. scialert.net Such studies provide valuable insights for the rational design of new and more potent analogues.

Catalytic Applications and Mechanistic Studies Involving N 4 Nitrophenyl Glycine

Metal-Catalyzed Transformations Utilizing N-(4-nitrophenyl)glycine as a Ligand or Precursor

N-(4-nitrophenyl)glycine and its ester derivatives have been employed in sophisticated metal-catalyzed reactions, demonstrating their utility in modern synthetic chemistry.